1,4'-联哌啶-1'-甲酰胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,4'-Bipiperidine-1'-carboximidamide hydroiodide" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can be relevant to understanding the broader class of compounds that "1,4'-Bipiperidine-1'-carboximidamide hydroiodide" belongs to. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are of significant interest due to their pharmacological properties .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including amidation and substitution reactions. For instance, the synthesis of 4-benzylpiperidine carboxamides, which are dual serotonin and norepinephrine reuptake inhibitors, involves these steps and shows that the length of the carbon linker can affect the activity of the compounds . Additionally, the synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, starts from the oxidation of 2,2,6,6-tetramethyl-4-oxo-piperidine and involves the Bucherer-Bergs synthesis followed by a reaction with phosgene .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with different substituents affecting the overall conformation and properties of the molecule. For example, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride features a piperidinium ring in a chair conformation with various substituents occupying equatorial or axial positions, leading to a disordered structure confirmed by X-ray diffraction . The molecular structure can significantly influence the physical and chemical properties, as well as the biological activity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrolysis, as seen in the study of 1-(o-hydroxy)thiobenzoylpiperidine reactions with alkyl halides to produce piperidinium bromides and iodides . The products of these reactions can have different biological activities, which are often a focus of such studies. The reactivity of the piperidine ring and its substituents is a key factor in the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups and their interactions with other molecules, such as chloride anions, can be identified through FTIR spectroscopy, which shows characteristic bands for O-H...Cl and O-H...O hydrogen bonds . NMR spectroscopy can also provide insights into the inequivalence of the piperidinium ring protons due to different conformations of substituents . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

科学研究应用

抗精神病潜力

- 合成和抗精神病用途评估:1,4'-联哌啶-1'-甲酰胺氢碘酸盐衍生物的合成及其抗阿扑吗啡活性的评估表明其具有潜在的抗精神病应用。特别是其中一种衍生物显示出显着的拮抗活性,表明其可用作抗精神病药物 (Tashiro、Horii 和 Fukuda,1989)。

增强抗增殖聚酮中的溶解度

- 改善抗增殖活性:1,4'-联哌啶-1'-氨基甲酸酯残基已被用作 daunorubicin 和 chartreusin 等 DNA 插层聚酮糖苷中的糖替代物。这种取代产生了水溶性衍生物和前药,其抗增殖活性显着增强 (Ueberschaar、Meyer、Dahse 和 Hertweck,2016)。

在金属有机骨架中的应用

- 超分子结构的形成:1,4'-联哌啶-1'-甲酰胺氢碘酸盐在形成金属有机骨架中的应用非常重要。这些结构由强 π-π 堆叠相互作用组织,并可用于紧密堆积固体中的单晶转变 (Reger、Horger、Smith、Long 和 Grandjean,2011)。

在酪氨酸酶抑制中的应用

- 酪氨酸酶抑制用于药物设计:通过将各种化合物与 1,4-联哌啶缩合合成的可变 N-取代联哌啶显示出有效的酪氨酸酶抑制。这表明它们在未来皮肤疾病药物设计和作为潜在抗菌剂中的应用 (Khan 等人,2005)。

在太阳能电池技术中的应用

- 提高钙钛矿太阳能电池的性能:在太阳能领域,一种源自 1,4'-联哌啶-1'-甲酰胺氢碘酸盐的双功能共轭有机分子已被用于提高钙钛矿太阳能电池的稳定性和功率转换效率 (Hu 等人,2018)。

铜回收应用

- 从氯化物溶液中提取铜:该化合物的衍生物已用于从氯化物溶液中提取铜(II),展示了其在金属回收和提纯工艺中的潜力 (Wojciechowska 等人,2017)。

属性

IUPAC Name |

4-piperidin-1-ylpiperidine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4.HI/c12-11(13)15-8-4-10(5-9-15)14-6-2-1-3-7-14;/h10H,1-9H2,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQVOZPIFNVEQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

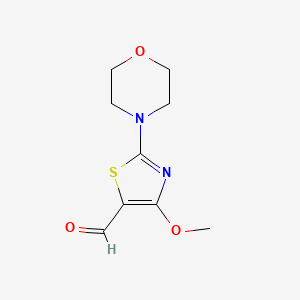

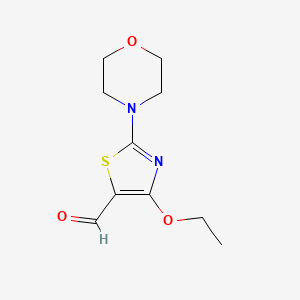

C1CCN(CC1)C2CCN(CC2)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594676 |

Source

|

| Record name | [1,4'-Bipiperidine]-1'-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidine-1'-carboximidamide hydroiodide | |

CAS RN |

849776-34-7 |

Source

|

| Record name | [1,4'-Bipiperidine]-1'-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。